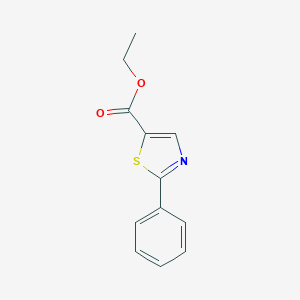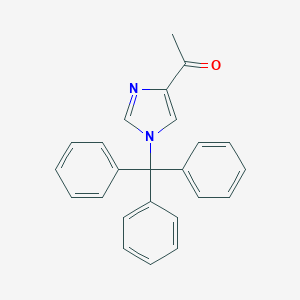acetic acid CAS No. 195719-43-8](/img/structure/B176944.png)
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. DMMA is a chiral compound that belongs to the class of alpha-amino acids and has a molecular formula of C14H19NO3.
Mecanismo De Acción
The exact mechanism of action of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that inhibits the activity of neurons. This may contribute to its anticonvulsant and analgesic effects. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory effects. In addition, [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments is its potential as a starting material for the synthesis of new drugs. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, one limitation of using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments is its chiral nature, which can make the synthesis of new compounds more challenging.
Direcciones Futuras
There are a number of future directions for the study of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. One area of research is the development of new drugs based on [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. Although some progress has been made in understanding its effects on neurotransmitters and COX-2, more research is needed to fully understand its mechanism of action. Finally, the potential of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid as a chemotherapeutic agent for the treatment of cancer should be further investigated.
Conclusion
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, or [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, is a chiral compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Its exact mechanism of action is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the growth of cancer cells. While there are some limitations to using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments, its potential as a starting material for the synthesis of new drugs makes it a promising area of research for the future.
Métodos De Síntesis
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid is synthesized through a multi-step process that involves the condensation of 2,2-dimethylpropanoyl chloride with methylamine followed by the addition of phenylacetic acid. The reaction is carried out in the presence of a base, typically sodium hydroxide, and a solvent, such as dichloromethane. The product is then purified through a series of steps, including filtration, washing, and recrystallization.
Aplicaciones Científicas De Investigación
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been investigated for its ability to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
Propiedades
Número CAS |
195719-43-8 |
|---|---|
Nombre del producto |
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid |
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
2-[2,2-dimethylpropanoyl(methyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) |
Clave InChI |
QGIMVENUWKTDJM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)C(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
Sinónimos |
Benzeneacetic acid, -alpha--[(2,2-dimethyl-1-oxopropyl)methylamino]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
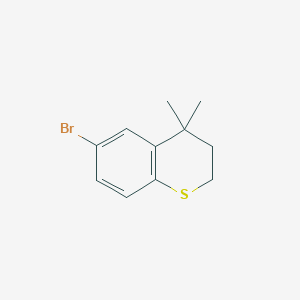
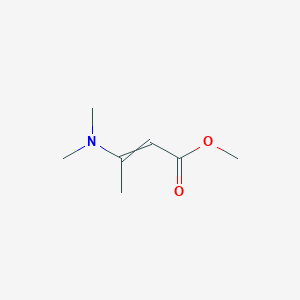
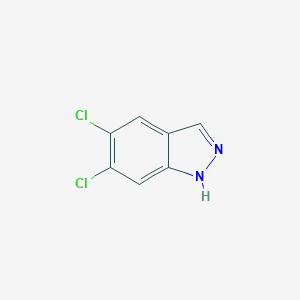
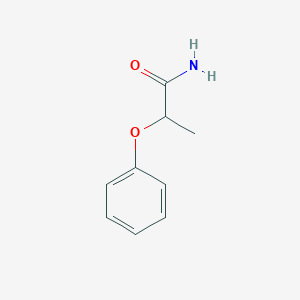
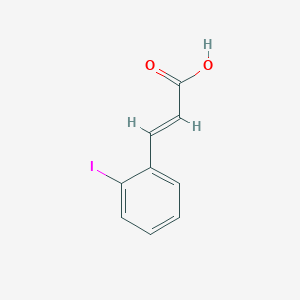
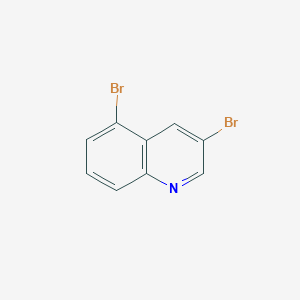
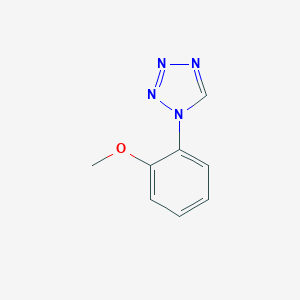
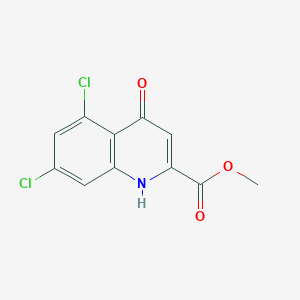
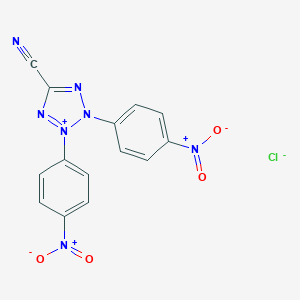
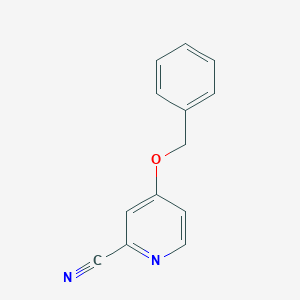
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
